molecular formula C16H23BrN4O2 B12224239 1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one

1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one

Cat. No.: B12224239
M. Wt: 383.28 g/mol
InChI Key: YEJHIPPUBQSEOW-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a complex organic compound that features a bromopyrimidine moiety linked to a bipiperidine structure via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution reaction of 5-bromopyrimidine with a bipiperidine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The bipiperidine structure may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its combination of a bromopyrimidine moiety with a bipiperidine structure. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H23BrN4O2

Molecular Weight

383.28 g/mol

IUPAC Name

1-[4-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H23BrN4O2/c1-12(22)20-6-2-14(3-7-20)21-8-4-15(5-9-21)23-16-18-10-13(17)11-19-16/h10-11,14-15H,2-9H2,1H3

InChI Key

YEJHIPPUBQSEOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=N3)Br

Origin of Product

United States

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